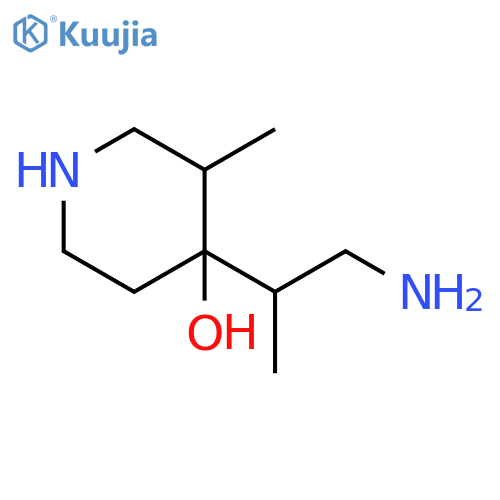Cas no 1601915-20-1 (4-Piperidinol, 4-(2-amino-1-methylethyl)-3-methyl-)
4-ピペリジノール、4-(2-アミノ-1-メチルエチル)-3-メチル-は、ピペリジン骨格にアミノ基とメチル基が導入された複雑な有機化合物です。この化合物は、医薬品中間体や生化学研究用試薬としての応用が期待されます。分子内に複数の官能基(ヒドロキシル基、アミノ基)を有するため、多様な化学修飾が可能であり、創薬研究における構造多様性の拡張に寄与します。特に、立体選択的合成におけるキラルビルディングブロックとしての利用価値が注目されています。高い純度と安定性を特徴とし、精密有機合成において再現性の高い反応性を示します。

1601915-20-1 structure
商品名:4-Piperidinol, 4-(2-amino-1-methylethyl)-3-methyl-
CAS番号:1601915-20-1
MF:C9H20N2O
メガワット:172.267902374268
CID:5282995
4-Piperidinol, 4-(2-amino-1-methylethyl)-3-methyl- 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinol, 4-(2-amino-1-methylethyl)-3-methyl-
-
- インチ: 1S/C9H20N2O/c1-7(5-10)9(12)3-4-11-6-8(9)2/h7-8,11-12H,3-6,10H2,1-2H3
- InChIKey: AVMGZLIPMMPDPZ-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C(C)CN)(O)C(C)C1
4-Piperidinol, 4-(2-amino-1-methylethyl)-3-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-682150-10.0g |
4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |
1601915-20-1 | 10.0g |
$4729.0 | 2023-03-11 | ||
| Enamine | EN300-682150-0.25g |
4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |
1601915-20-1 | 0.25g |
$1012.0 | 2023-03-11 | ||
| Enamine | EN300-682150-1.0g |
4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |
1601915-20-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-682150-0.1g |
4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |
1601915-20-1 | 0.1g |
$968.0 | 2023-03-11 | ||
| Enamine | EN300-682150-0.5g |
4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |
1601915-20-1 | 0.5g |
$1056.0 | 2023-03-11 | ||
| Enamine | EN300-682150-0.05g |
4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |
1601915-20-1 | 0.05g |
$924.0 | 2023-03-11 | ||
| Enamine | EN300-682150-5.0g |
4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |
1601915-20-1 | 5.0g |
$3189.0 | 2023-03-11 | ||
| Enamine | EN300-682150-2.5g |
4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |
1601915-20-1 | 2.5g |
$2155.0 | 2023-03-11 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01065171-1g |
4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol |
1601915-20-1 | 95% | 1g |
¥5481.0 | 2023-04-10 |
4-Piperidinol, 4-(2-amino-1-methylethyl)-3-methyl- 関連文献
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
1601915-20-1 (4-Piperidinol, 4-(2-amino-1-methylethyl)-3-methyl-) 関連製品
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
